2,3,6-Trifluoroaniline

Description

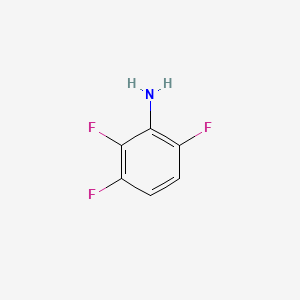

2,3,6-Trifluoroaniline (CAS: 67815-56-9) is a fluorinated aromatic amine with the molecular formula C₆H₄F₃N and a molecular weight of 147.10 g/mol . It features three fluorine substituents at the 2-, 3-, and 6-positions of the benzene ring (Figure 1). This substitution pattern distinguishes it from other trifluoroaniline isomers, such as 2,4,6-trifluoroaniline and 2,3,4-trifluoroaniline. The compound is commercially available with a purity of ≥99% and is utilized in pharmaceutical, agrochemical, and materials science research due to its unique electronic and steric properties .

Properties

IUPAC Name |

2,3,6-trifluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUGZPYYMOAJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334908 | |

| Record name | 2,3,6-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67815-56-9 | |

| Record name | 2,3,6-Trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3,6-Trifluoroaniline generally involves the fluorination of anilineThe inorganic products are removed by filtration, and the remaining organic phase yields this compound .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar fluorination techniques. The process typically involves high-pressure synthesis in the presence of solvents and liquid ammonia, which helps in achieving higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoroaniline undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of nitro compounds.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents such as sodium hydroxide and various halogenating agents are employed.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

- 2,3,6-Trifluoroaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly valuable in the production of pharmaceuticals and agrochemicals due to its ability to introduce trifluoromethyl groups into target molecules .

Reactivity and Functionalization

- The presence of fluorine atoms enhances the reactivity of this compound. It can undergo various chemical transformations such as:

Biological Applications

Antimicrobial Activity

- Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For example:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

This antimicrobial activity is linked to its potential as an enzyme inhibitor and its ability to interact with biological receptors .

Pharmaceutical Development

- The compound is being investigated for its potential role in drug development. Its derivatives have shown promising results in inhibiting viral infections such as MERS-CoV (Middle East Respiratory Syndrome Coronavirus), with some derivatives exhibiting low IC50 values without significant cytotoxicity towards cell lines .

Agricultural Applications

Plant Growth Regulation

- A notable application of this compound is its use as an active ingredient in plant growth regulators. Research has shown that it can enhance the growth regulation effects on crops like rice while minimizing adverse effects on other plants at lower concentrations .

Material Science

Nanotechnology and Advanced Materials

- The compound's unique properties make it suitable for applications in nanotechnology and the development of advanced materials. Research is ongoing into its use in organic light-emitting diodes (OLEDs) and other electronic devices, where it may enhance performance due to its electronic properties .

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited enhanced inhibitory effects compared to standard treatments.

Case Study 2: Pharmaceutical Development

In another study focusing on antiviral applications, derivatives of this compound were tested against MERS-CoV. Compounds demonstrated IC50 values as low as 0.086 μM with favorable selectivity indices, highlighting their potential for therapeutic development against viral infections .

Mechanism of Action

The mechanism by which 2,3,6-Trifluoroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and the compounds being synthesized .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positions of fluorine substituents significantly influence the physicochemical behavior of trifluoroaniline isomers. Key comparisons include:

- Crystallography : 2,4,6-Trifluoroaniline exhibits an orthorhombic crystal structure (space group P2₁2₁2₁) with distinct intermolecular interactions, whereas data for this compound remain unreported .

- Safety : 2,3,6- and 2,3,4-trifluoroaniline are exempt from dangerous goods classification, unlike 2,4,6-trifluoroaniline, which is regulated due to its toxicity and corrosivity .

Table 2: Inhibitory Effects and Cytotoxicity of Trifluoroaniline Derivatives

- This compound : Identified as a stress-specific metabolite in Vigna radiata seedlings under nickel (Ni) exposure, suggesting a role in plant-metal interaction pathways .

- 2,3,4-Trifluoroaniline : Demonstrates potent inhibitory activity (IC₅₀ = 0.53 μM) against target enzymes, outperforming 4-bromo- and 4-chloroaniline derivatives .

- Safety Profile : Most trifluoroanilines, including 2,3,6-, exhibit low cytotoxicity (CC₅₀ > 10 μM), making them viable candidates for therapeutic development .

Electronic and Steric Effects

The electron-withdrawing nature of fluorine substituents alters the aromatic ring’s reactivity:

- 2,4,6-Trifluoroaniline : Symmetric substitution increases dipole moments and crystallinity, favoring applications in materials science .

Biological Activity

2,3,6-Trifluoroaniline is a fluorinated aromatic amine that has garnered attention in various fields of research due to its unique biological activity. This article explores the compound's biological properties, mechanisms of action, and implications for therapeutic applications.

This compound is characterized by the presence of three fluorine atoms attached to the aromatic ring of an aniline structure. The molecular formula is CHFN, and it possesses distinct physical and chemical properties that influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties: Preliminary studies have demonstrated that this compound possesses antibacterial and antifungal activities. Its effectiveness against various bacterial strains suggests potential applications in developing new antimicrobial agents .

- Antiproliferative Effects: The compound has shown promising antiproliferative activity against cancer cell lines. For instance, studies have evaluated its effects on breast and colon cancer cells, highlighting its potential as a chemotherapeutic agent .

- Enzyme Inhibition: Mechanistic studies suggest that this compound may interact with specific enzymes or receptors within biological systems. This interaction could lead to inhibition of key metabolic pathways involved in disease progression.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains. Results indicated:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial therapies .

Antiproliferative Activity

In vitro studies evaluated the antiproliferative effects of this compound on human cancer cell lines. The results are summarized in the table below:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HT-29 (Colon Cancer) | 4.5 |

| K562 (Leukemia) | 3.0 |

The compound exhibited significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells leading to apoptosis in cancer cells.

- Inhibition of DNA Replication: Studies suggest that it may interfere with DNA synthesis pathways without affecting protein expression levels .

- Modulation of Cell Signaling Pathways: By interacting with specific receptors or enzymes, it could alter signaling pathways crucial for cell survival and proliferation .

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are critical. Reports indicate potential toxicity associated with exposure to fluorinated compounds. The compound is harmful if inhaled or ingested and can cause skin irritation upon contact . Therefore, further toxicological studies are necessary to evaluate its safety profile comprehensively.

Q & A

Q. What strategies mitigate fluorine loss during derivatization of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.